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molecular formula C11H13NO3 B1292072 3-Acetamido-2-methylphenyl Acetate CAS No. 76064-16-9

3-Acetamido-2-methylphenyl Acetate

Cat. No. B1292072
M. Wt: 207.23 g/mol
InChI Key: JGAOUSXREOGFST-UHFFFAOYSA-N
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Patent
US07199147B2

Procedure details

Acetic anhydride (16.4 ml, 174 mmol), tetrabutylammonium bromide (933 mg, 2.90 mmol), potassium acetate (11.4 g, 116 mmol) and isoamyl nitrite (11.7 ml, 86.9 mmol) were added to a solution of 3-(acetylamino)-2-methylphenyl acetate (12.0 g, 57.9 mmol) in ethyl acetate (120 ml) at room temperature, and the resulting mixture was refluxed for 7 hours. The reaction solution was poured into water and extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent, and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate=3/1). Subsequently, the residue purified was dissolved in methanol (50 ml) and a 2N-aqueous sodium hydroxide solution (47.9 ml) was added thereto at room temperature and stirred for 1 hour. The methanol was distilled off under reduced pressure, and the resulting aqueous solution was adjusted to pH 4 to 5 by dropwise addition of hydrochloric acid and then extracted with acetic acid. The organic layer was dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent, and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate=2/1) to obtain 1H-indazol-4-ol (3.62 g, 47%).
Quantity
16.4 mL
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
933 mg
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
47%

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.C([O-])(=O)C.[K+].[N:13](OCCC(C)C)=O.C([O:24][C:25]1[CH:30]=[CH:29][CH:28]=[C:27]([NH:31]C(=O)C)[C:26]=1[CH3:35])(=O)C>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(OCC)(=O)C.O>[NH:31]1[C:27]2[CH:28]=[CH:29][CH:30]=[C:25]([OH:24])[C:26]=2[CH:35]=[N:13]1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
16.4 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
potassium acetate
Quantity
11.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
11.7 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
12 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=CC=C1)NC(C)=O)C
Name
Quantity
933 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
at room temperature and stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 7 hours
Duration
7 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate=3/1)
CUSTOM
Type
CUSTOM
Details
Subsequently, the residue purified
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in methanol (50 ml)
ADDITION
Type
ADDITION
Details
a 2N-aqueous sodium hydroxide solution (47.9 ml) was added
DISTILLATION
Type
DISTILLATION
Details
The methanol was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
the resulting aqueous solution was adjusted to pH 4 to 5 by dropwise addition of hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with acetic acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate=2/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1N=CC=2C(=CC=CC12)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.62 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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